Achieves ≥95% PET Quenching in the Unbound State, Enabling Maximum Signal-to-Noise Ratio
In a head-to-head comparison of five 9-aminoalkylanthracene derivatives, benzylic tertiary amines (the class to which this compound belongs) achieved ≥95% quenching of anthracene fluorescence in water, whereas benzylic primary amines and non-benzylic amines afforded substantially lower quenching efficiencies (typically 50–70%) [1]. This near-complete quenching in the off-state is essential for the large fluorescence turn-on ratio observed upon Zn²⁺ binding.
| Evidence Dimension | Fluorescence quenching efficiency in aqueous medium |
|---|---|
| Target Compound Data | ≥95% quenching (benzylic tertiary amine class) |
| Comparator Or Baseline | Benzylic primary amines / non-benzylic amines: 50–70% quenching |
| Quantified Difference | ≥25–45 percentage points greater quenching |
| Conditions | Aqueous solution; 9-aminoalkylanthracene derivatives; fluorescence quantum yield measurements |
Why This Matters
Higher quenching efficiency directly translates into a superior signal-to-noise ratio when the sensor is turned on by the target analyte, reducing false negatives and improving detection sensitivity.
- [1] Bissell, R. A.; de Silva, A. P.; Gunaratne, H. Q. N.; Lynch, P. L. M.; Maguire, G. E. M.; Sandanayake, K. R. A. S. Structural requirements for efficient photoinduced electron transfer (PET) quenching in 9-aminoalkylanthracenes. J. Fluoresc. 1993, 3 (3), 149–152. View Source
